molecular formula C23H31N3O3 B10757727 (Methylpyridazine piperidine butyloxyphenyl)ethylacetate

(Methylpyridazine piperidine butyloxyphenyl)ethylacetate

Cat. No.: B10757727
M. Wt: 397.5 g/mol
InChI Key: AQILFLLHLFBLLG-UHFFFAOYSA-N
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Description

(METHYLPYRIDAZINE PIPERIDINE BUTYLOXYPHENYL)ETHYLACETATE is a complex organic compound belonging to the class of benzoic acid esters. It is characterized by its unique structure, which includes a piperidine ring, a pyridazine ring, and a butyloxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (METHYLPYRIDAZINE PIPERIDINE BUTYLOXYPHENYL)ETHYLACETATE typically involves multiple steps, including Wittig olefination, O-alkylation, and nucleophilic substitution reactions . The process begins with the preparation of the piperidine and pyridazine intermediates, followed by their coupling with the butyloxyphenyl group. The final step involves esterification to form the ethyl acetate derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalysts and reaction conditions to streamline the process and reduce costs. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

(METHYLPYRIDAZINE PIPERIDINE BUTYLOXYPHENYL)ETHYLACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

(METHYLPYRIDAZINE PIPERIDINE BUTYLOXYPHENYL)ETHYLACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of (METHYLPYRIDAZINE PIPERIDINE BUTYLOXYPHENYL)ETHYLACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. This can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Properties

Molecular Formula

C23H31N3O3

Molecular Weight

397.5 g/mol

IUPAC Name

ethyl 4-[4-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]butoxy]benzoate

InChI

InChI=1S/C23H31N3O3/c1-3-28-23(27)20-8-10-21(11-9-20)29-17-5-4-6-19-13-15-26(16-14-19)22-12-7-18(2)24-25-22/h7-12,19H,3-6,13-17H2,1-2H3

InChI Key

AQILFLLHLFBLLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCCCC2CCN(CC2)C3=NN=C(C=C3)C

Origin of Product

United States

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